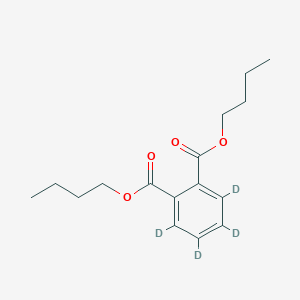

オレイン酸-d17

概要

説明

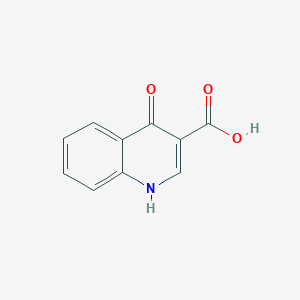

Oleic acid is a monounsaturated fatty acid that is widely present in nature, particularly in various food products and as a component of the lipid structure in biological membranes. It is characterized by an 18-carbon chain with one cis double bond, which is responsible for its unique properties and its ability to transition to different phases under varying conditions . Oleic acid is not only a significant dietary component but also plays a crucial role in various biological processes, including the modulation of membrane structure and metabolic pathways .

Synthesis Analysis

The synthesis of oleic acid and its derivatives has been a subject of interest due to its pharmacological potential and industrial applications. Oleanolic acid, a pentacyclic triterpenoid compound, is biosynthetically related to oleic acid and has been studied for its hepatoprotective and anticancer activities. The biosynthesis of oleanolic acid has been elucidated, paving the way for the commercialization of oleanolic acid-derived drugs . Additionally, oleic acid has been used as a benign Brønsted acidic catalyst for the synthesis of various densely substituted indole derivatives, demonstrating its versatility in chemical transformations .

Molecular Structure Analysis

The molecular structure of oleic acid is characterized by its 18-carbon chain and a cis double bond. This structure has been extensively studied using various spectroscopic techniques, including infrared and Raman spectroscopy, supported by quantum mechanical calculations. The equilibrium geometry and vibrational frequencies have been characterized, providing a comprehensive understanding of the molecular vibrations of oleic acid . The presence of the double bond is also crucial for the transition to a high-pressure phase, which has been observed under specific conditions .

Chemical Reactions Analysis

Oleic acid undergoes various chemical reactions, including ozonolysis, which results in a complex mixture of reaction products such as nonanal, nonanoic acid, and azelaic acid. These products can further react to form oligomeric molecules with molecular weights of up to 1000 Daltons. The structures of these oligomers have been elucidated, revealing a mixture of alpha-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides . Oleic acid also plays a role in the synthesis and assembly of perovskite nanocuboid two-dimensional arrays, where it acts as a surfactant .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic acid are influenced by its molecular structure. Its cis double bond imparts a kink in the molecule, which significantly affects the behavior of lipid membranes. Oleic acid has been shown to induce concentration-dependent alterations in the lamellar-to-hexagonal transition temperature of phosphatidylethanolamine membranes and regulate the dimensions of the hexagonal lattice . Furthermore, oleic acid's effects on cellular metabolism have been studied, showing that it can block EGF-induced calcium release without altering the uptake of metabolic substrates . In anaerobic conditions, oleic acid can be degraded to shorter-chain fatty acids, which are ultimately converted to methane, highlighting its role in biological degradation processes .

科学的研究の応用

オレイン酸の定量化

オレイン酸-d17は、オレイン酸の定量化のための内部標準として使用されます . この用途は、オレイン酸濃度の正確な測定が必要な様々な研究分野において重要です。

心臓血管系研究

This compoundは、心臓血管系の研究に使用されています . 血液や血栓症関連の研究の理解に役立ちます。

細胞生物学研究

細胞生物学では、this compoundは、アポトーシスや壊死などの細胞死の研究に使用されています . 細胞死と生存のメカニズムに関する洞察を提供します。

免疫学および炎症研究

This compoundは、免疫学および炎症の研究に使用されています . 先天性免疫と肺疾患の研究に役立ちます。

脂質生化学研究

脂質生化学では、this compoundは、脂肪酸の研究に使用されています . 生体系における脂肪酸の役割と機能を理解するのに役立ちます。

質量分析法の応用

This compoundは、質量分析法でオレイン酸の定量化に使用されています . この用途は、分析化学および生化学研究において不可欠です。

LC-MS/MS定量分析

This compoundは、研究目的で血清中の多価不飽和オメガ3、6、7、および9脂肪酸のLC-MS/MS定量分析に使用されています . この用途は、これらの脂肪酸が健康と病気において果たす役割を理解する上で重要です。

マウスモデルにおける肺損傷の誘発

This compoundは、急性呼吸窮迫症候群(ARDS)のマウスモデルで肺損傷を誘発するために使用されます . この用途は、ARDSの病態生理を研究し、潜在的な治療介入を試験する上で重要です。

作用機序

Target of Action

Oleic Acid-d17, a deuterium-labeled form of Oleic Acid , primarily targets Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .

Mode of Action

Oleic Acid-d17 interacts with its target, Na+/K+ ATPase, by acting as an activator . This interaction enhances the enzyme’s activity, promoting the exchange of sodium and potassium ions across the cell membrane .

Biochemical Pathways

Oleic Acid-d17 influences several biochemical pathways. It upregulates the expression of genes involved in fatty acid oxidation (FAO) via the deacetylation of PGC1α, a process facilitated by the PKA-dependent activation of the SIRT1-PGC1α complex . This leads to enhanced FAO, contributing to energy production and lipid metabolism .

Pharmacokinetics

Deuterium substitution in drug molecules, like in Oleic Acid-d17, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The activation of Na+/K+ ATPase by Oleic Acid-d17 impacts various cellular processes. For instance, it inhibits collagen-stimulated platelet aggregation and fMLF-induced neutrophil aggregation and degranulation . Additionally, it induces the release of intracellular calcium in human platelets . In vivo, Oleic Acid-d17 increases the production of inflammatory mediators such as TNF-α, IL-8, IL-6, and IL-1β, and promotes neutrophil accumulation and cell death .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-DUGYPAGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616430 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223487-44-3 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Oleic Acid-d17 used in the research paper instead of regular Oleic Acid?

A1: Oleic Acid-d17 is a deuterated form of Oleic Acid, meaning it has a slightly different mass due to the presence of heavier hydrogen isotopes (deuterium). This mass difference allows it to be easily distinguishable from naturally occurring Oleic Acid when analyzed using mass spectrometry. In the research paper, Oleic Acid-d17 serves as an internal standard []. Internal standards are crucial in quantitative analytical chemistry, especially in techniques like LC-MS/MS []. They are added to samples, calibrators, and controls at a known concentration to correct for variations during sample preparation and instrument response. By comparing the signal of the target compound (Oleic Acid in this case) to the signal of the internal standard (Oleic Acid-d17), researchers can achieve more accurate and reliable quantification of Oleic Acid in serum samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)